molecular formula C5H7NO2S2 B13808666 Methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate CAS No. 80963-80-0

Methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate

Cat. No.: B13808666
CAS No.: 80963-80-0
M. Wt: 177.2 g/mol
InChI Key: FXMIVTSGXNTPTC-VKHMYHEASA-N
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Description

(-)-Methyl®-2-thioxothiazolidine-4-carboxylate: is a chiral compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thioxothiazolidine ring and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Methyl®-2-thioxothiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with a suitable methylating agent. One common method is the reaction of thiazolidine-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of (-)-Methyl®-2-thioxothiazolidine-4-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions can occur at the thioxo group, leading to the formation of various derivatives. Halogenation, alkylation, and acylation are typical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides, organic solvents like dichloromethane.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated, alkylated, and acylated thiazolidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Interaction Studies: It is used in research to understand protein-ligand interactions.

Medicine:

    Drug Development: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate is explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (-)-Methyl®-2-thioxothiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidine ring can form covalent or non-covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylate group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

    Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the methyl and thioxo groups.

    2-Thioxothiazolidine: Similar structure but without the carboxylate group.

    Methylthiazolidine derivatives: Compounds with variations in the substituents on the thiazolidine ring.

Uniqueness: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.

Properties

CAS No.

80963-80-0

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2 g/mol

IUPAC Name

methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C5H7NO2S2/c1-8-4(7)3-2-10-5(9)6-3/h3H,2H2,1H3,(H,6,9)/t3-/m0/s1

InChI Key

FXMIVTSGXNTPTC-VKHMYHEASA-N

Isomeric SMILES

COC(=O)[C@@H]1CSC(=S)N1

Canonical SMILES

COC(=O)C1CSC(=S)N1

Origin of Product

United States

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